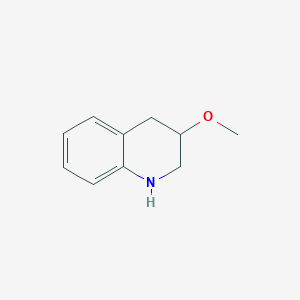

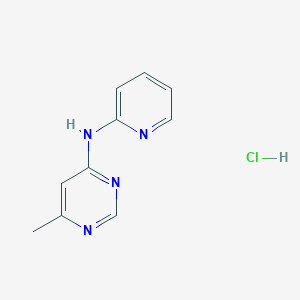

![molecular formula C17H25NO5S B2717677 4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1421523-62-7](/img/structure/B2717677.png)

4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane, also known as PSB-1115, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PSB-1115 belongs to the class of spirocyclic compounds and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. In

Scientific Research Applications

Intramolecular Michael Addition Reaction

The intramolecular Michael addition reaction involving chiral vinylic sulfoxides provides a pathway to stereoselectively synthesize sex pheromones like (R)- and (S)-1,7-Dioxaspiro[5.5]undecane, which are used in olive fly research (Iwata et al., 1985).

Synthesis of Sulfur-Containing Heterocycles

1-Aroyl-2-styrylsulfonylethene, a precursor of this compound, is instrumental in synthesizing various sulfur-containing heterocycles like spiropyrimidinetriones and thioxopyrimidinediones (Reddy et al., 2001).

Stereochemistry and Elimination Reactions

Studies on simple spiroketals, including derivatives of 1,7-dioxaspiro[5.5]undecane, have provided insights into their stereochemistry and elimination reactions. These are significant in synthesizing spiroketal metabolites (Lawson et al., 1993).

Synthesis of N-Protected Amino Acid Esters

A compound similar to 4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), has been used in synthesizing N-protected amino acid esters, crucial in peptide synthesis (Rao et al., 2016).

Prins Cascade Cyclization

The Prins cascade process involving this compound class has been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, crucial in organic chemistry and medicinal chemistry (Reddy et al., 2014).

Enantioselective Synthesis

Enantioselective synthesis of both enantiomers of 1,7-dioxaspiro[5.5]undecane from an (R)-sulfoxide compound emphasizes the importance of chirality in synthesizing biologically active compounds (Iwata et al., 1988).

Mechanism of Action

Target of Action

The compound “4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane” contains a sulfonyl group, which is a common feature in many biologically active molecules, including some drugs . Sulfonyl-containing compounds often exhibit diverse biological activities, and their targets can vary widely depending on the specific structure of the compound.

Biochemical Pathways

The compound’s effect on biochemical pathways would depend on its specific targets and mode of action. Sulfonyl-containing compounds can interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .

properties

IUPAC Name |

4-(4-propoxyphenyl)sulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-2-10-22-15-3-5-16(6-4-15)24(19,20)18-9-13-23-17(14-18)7-11-21-12-8-17/h3-6H,2,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJWACSSFFOROY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOC3(C2)CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

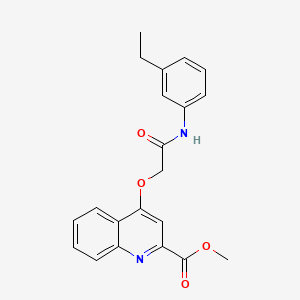

![N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2717596.png)

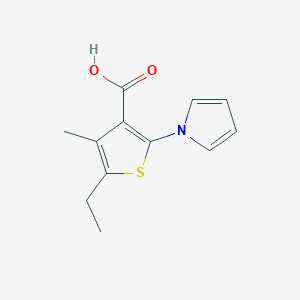

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide](/img/structure/B2717598.png)

![5-Benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2717600.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2717601.png)

![N-benzyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide](/img/structure/B2717602.png)

![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2717605.png)

![7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2717617.png)